REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(O)C.[Ni]>[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3]1
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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NC=1C=NC2=CC=CC=C2C1
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Name
|
|
Quantity
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330 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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27 g
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the crude product is purified over 900 g of silica gel (mobile phase S)
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Name
|
|
Type
|
|
Smiles
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NC1CNC2=CC=CC=C2C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |